4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid
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Overview
Description
4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group, a furan ring, and a carbamoyl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid typically involves multiple steps:
Formation of the furan-2-ylmethyl carbamate: This can be achieved by reacting furan-2-ylmethanol with an appropriate isocyanate under mild conditions.
Esterification: The carbamate is then esterified with 4-chloro-2-hydroxybenzoic acid using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamate group can be reduced to the corresponding amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and carbamate group are key functional groups that interact with the target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methoxybenzoic acid: Lacks the furan and carbamate groups, resulting in different chemical and biological properties.
2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid: Similar structure but without the chloro group, affecting its reactivity and applications.
4-chloro-2-({[(thiophen-2-yl)methyl]carbamoyl}methoxy)benzoic acid: Contains a thiophene ring instead of a furan ring, leading to different electronic and steric effects.
Uniqueness
4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid is unique due to the presence of both the chloro group and the furan-2-ylmethyl carbamate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1053091-74-9 |
---|---|
Molecular Formula |
C14H12ClNO5 |
Molecular Weight |
309.7 |
Purity |
95 |
Origin of Product |
United States |
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